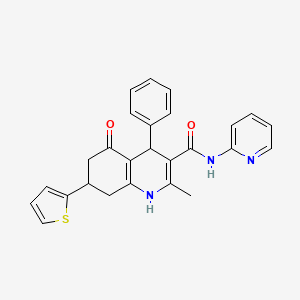
2-amino-N-(2-chlorobenzyl)benzamide
Übersicht
Beschreibung
2-amino-N-(2-chlorobenzyl)benzamide, also known as ABX-1431, is a small-molecule drug that has been developed for the treatment of several neurological disorders, including neuropathic pain, anxiety, depression, and substance abuse disorders. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, ABX-1431 increases the levels of 2-AG, which in turn activates cannabinoid receptors in the brain, leading to analgesic, anxiolytic, and antidepressant effects.
Wirkmechanismus
2-amino-N-(2-chlorobenzyl)benzamide exerts its pharmacological effects by inhibiting the enzyme MAGL, which is responsible for the degradation of the endocannabinoid 2-AG. By inhibiting MAGL, 2-amino-N-(2-chlorobenzyl)benzamide increases the levels of 2-AG, which in turn activates cannabinoid receptors in the brain, leading to analgesic, anxiolytic, and antidepressant effects. The exact mechanism by which 2-amino-N-(2-chlorobenzyl)benzamide exerts its effects on cocaine addiction is not fully understood, but it is thought to involve the modulation of the mesolimbic dopamine system.
Biochemical and Physiological Effects:
2-amino-N-(2-chlorobenzyl)benzamide has been shown to increase the levels of 2-AG in various brain regions, including the spinal cord, amygdala, prefrontal cortex, and hippocampus. It has also been shown to activate cannabinoid receptors in these brain regions, leading to analgesic, anxiolytic, and antidepressant effects. In addition, 2-amino-N-(2-chlorobenzyl)benzamide has been shown to reduce the levels of the stress hormone corticosterone in the blood, suggesting a potential role in stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-amino-N-(2-chlorobenzyl)benzamide is its selectivity for MAGL, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its ability to increase the levels of 2-AG, which is a natural endocannabinoid with a wide range of physiological functions. However, one limitation of 2-amino-N-(2-chlorobenzyl)benzamide is its poor solubility in water, which may limit its bioavailability and require the use of organic solvents in experiments.
Zukünftige Richtungen
For the research on 2-amino-N-(2-chlorobenzyl)benzamide include the investigation of its effects on other neurological disorders, such as schizophrenia, Alzheimer's disease, and Parkinson's disease. Another direction is the development of more potent and selective MAGL inhibitors with improved pharmacokinetic properties. Finally, the potential clinical application of 2-amino-N-(2-chlorobenzyl)benzamide in humans for the treatment of various neurological disorders warrants further investigation.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(2-chlorobenzyl)benzamide has been extensively studied in preclinical models of various neurological disorders. In a rat model of neuropathic pain, 2-amino-N-(2-chlorobenzyl)benzamide was shown to reduce pain behavior and increase the levels of 2-AG in the spinal cord and brain. In a mouse model of anxiety, 2-amino-N-(2-chlorobenzyl)benzamide was shown to reduce anxiety-like behavior and increase the levels of 2-AG in the amygdala. In a rat model of depression, 2-amino-N-(2-chlorobenzyl)benzamide was shown to reduce depressive-like behavior and increase the levels of 2-AG in the prefrontal cortex and hippocampus. In a rat model of cocaine addiction, 2-amino-N-(2-chlorobenzyl)benzamide was shown to reduce cocaine self-administration and relapse behavior.
Eigenschaften
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDJFUFHVUEVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4169154.png)



![2-(1-adamantyl)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4169200.png)
![N-ethyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-naphthalenesulfonamide](/img/structure/B4169202.png)

![1-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4169211.png)
![4-[(3-aminopropyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4169215.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4169221.png)
![4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4169228.png)
![1-(cyclopentylamino)-3-[2-(4-ethylphenoxy)ethoxy]-2-propanol hydrochloride](/img/structure/B4169241.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4169247.png)
![5,6-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4169253.png)